molecular formula C8H18IN B12655030 (2S,3R)-1,1,2-Trimethyl-3-(propan-2-yl)aziridin-1-ium iodide CAS No. 932-24-1

(2S,3R)-1,1,2-Trimethyl-3-(propan-2-yl)aziridin-1-ium iodide

Katalognummer: B12655030
CAS-Nummer: 932-24-1
Molekulargewicht: 255.14 g/mol
InChI-Schlüssel: OZGISKLJZGBWSI-KZYPOYLOSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 92305 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications

Vorbereitungsmethoden

The synthesis of NSC 92305 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the formation of intermediate compounds, which are then converted into NSC 92305 through a series of chemical reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

NSC 92305 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Wissenschaftliche Forschungsanwendungen

NSC 92305 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, NSC 92305 is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets and pathways. In industry, it is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of NSC 92305 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 92305 is used.

Vergleich Mit ähnlichen Verbindungen

NSC 92305 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. By comparing NSC 92305 with these compounds, researchers can better understand its unique characteristics and potential advantages. Some similar compounds include those with similar functional groups or reactivity patterns.

Conclusion

NSC 92305 is a compound with significant potential in various scientific fields. Its unique chemical properties and potential applications make it a valuable subject of study. By understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds, researchers can better harness its potential for various applications.

Eigenschaften

CAS-Nummer

932-24-1

Molekularformel

C8H18IN

Molekulargewicht

255.14 g/mol

IUPAC-Name

(2S,3R)-1,1,2-trimethyl-3-propan-2-ylaziridin-1-ium;iodide

InChI

InChI=1S/C8H18N.HI/c1-6(2)8-7(3)9(8,4)5;/h6-8H,1-5H3;1H/q+1;/p-1/t7-,8+;/m0./s1

InChI-Schlüssel

OZGISKLJZGBWSI-KZYPOYLOSA-M

Isomerische SMILES

C[C@H]1[C@H]([N+]1(C)C)C(C)C.[I-]

Kanonische SMILES

CC1C([N+]1(C)C)C(C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.